REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6](NC(=O)C)[CH:5]=[CH:4][C:3]1=2.S(O)(O)(=O)=O.NC1C=C2C(=CC=1)C(=O)CCC2.N([O-])=O.[Na+].[I-:37].[K+]>S(=O)(=O)(O)O.O>[I:37][C:6]1[CH:7]=[C:8]2[C:3](=[CH:4][CH:5]=1)[C:2](=[O:1])[CH2:11][CH2:10][CH2:9]2 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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O=C1C=2C=CC(=CC2CCC1)NC(C)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
6-amino-3,4-dihydro-2H-naphthalen-1-one sulfate
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
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The resulting solution was stirred in an ice bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated at 90° for 45 minutes
|
Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
precipitated as a solid mass
|
Type
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ADDITION
|
Details
|
To this solid was added 20 mL water and 20 mL glacial acetic acid
|
Type
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ADDITION
|
Details
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The reaction mixture was slowly poured into a well
|
Type
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EXTRACTION
|
Details
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The mixture was extracted with 200 mL ethyl ether
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Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (magnesium sulfate)
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2CCCC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |